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Compound of Interest

3-Fluoro-4-piperidin-1-yl-
Compound Name:
phenylamine

cat. No.: B1309705

An In-depth Technical Guide to 3-Fluoro-4-
piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a fluorinated aromatic amine containing a piperidine
moiety. This structural motif is of significant interest in medicinal chemistry due to the
prevalence of piperidine rings in numerous pharmaceuticals and the ability of fluorine
substitution to modulate physicochemical and pharmacological properties. This technical guide
provides a comprehensive overview of the available physicochemical characteristics, a
proposed synthesis protocol, and a discussion of potential biological activities based on
structurally related compounds.

Physicochemical Characteristics

Experimentally determined physicochemical data for 3-Fluoro-4-piperidin-1-yl-phenylamine
are not readily available in public literature. The following table summarizes computed data
obtained from chemical supplier databases. It is crucial to note that these are predicted values
and should be confirmed through experimental validation.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1309705?utm_src=pdf-interest
https://www.benchchem.com/product/b1309705?utm_src=pdf-body
https://www.benchchem.com/product/b1309705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C11HisFN2 ChemScene[1]
Molecular Weight 194.25 g/mol ChemScene[1]
LogP (predicted) 2.3982 ChemScene([1]
Topological Polar Surface Area

(TPSA) 29.26 A2 ChemScenel[1]
Hydrogen Bond Donors 1 ChemScene[1]
Hydrogen Bond Acceptors 2 ChemScenel[1]
Rotatable Bonds 1 ChemScene[1]
Purity >98% ChemScene[1]

Synthesis and Characterization
Proposed Synthesis

A specific experimental protocol for the synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine is
not detailed in the reviewed literature. However, a plausible synthetic route can be adapted
from the synthesis of the structurally similar compound, 3-fluoro-4-morpholinoaniline. The
proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a
reduction.

Step 1: Nucleophilic Aromatic Substitution

3,4-Difluoronitrobenzene is reacted with piperidine. The greater electron-withdrawing effect of
the nitro group directs the nucleophilic substitution of the fluorine atom at the para position.

Step 2: Reduction of the Nitro Group

The resulting 4-(3-fluoro-4-nitrophenyl)piperidine is then reduced to the corresponding aniline,
3-Fluoro-4-piperidin-1-yl-phenylamine.
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Nucleophilic Aromatic Substitution

3,4-Difluoronitrobenzene
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>
Step 1 4-(3-Fluoro-4-nitrophenyl)piperidine Nitro Group Reduction

l .
Ste 3-Fluoro-4-piperidin-1-yl-phenylamine

Reducing Agent (e.g., Fe/NHaCl or Hz/Pd-C)
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Proposed synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine.

Experimental Protocols

Synthesis of 4-(3-Fluoro-4-nitrophenyl)piperidine (Intermediate):

» To a solution of 3,4-difluoronitrobenzene in a suitable solvent such as dimethylformamide
(DMF), add piperidine and a base (e.g., potassium carbonate).

 Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the
reaction progress by thin-layer chromatography (TLC).

» Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
« Filter the solid, wash with water, and dry to obtain the crude intermediate.

o Purify the intermediate by recrystallization or column chromatography.

Synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine (Final Product):

e Suspend the intermediate, 4-(3-fluoro-4-nitrophenyl)piperidine, in a mixture of ethanol and
water.

e Add a reducing agent, such as iron powder and ammonium chloride, to the suspension.
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Heat the mixture to reflux and monitor the reaction by TLC.

Once the reaction is complete, filter the hot solution to remove the iron catalyst.

Cool the filtrate to induce crystallization of the product.

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, with splitting patterns influenced by the fluorine and amine substituents.
Signals for the piperidine ring protons will also be present, likely in the aliphatic region.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and
piperidine carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F
coupling.

e 19F NMR: The fluorine NMR spectrum will show a single resonance, with its chemical shift
providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS):

e The mass spectrum should show a molecular ion peak corresponding to the molecular
weight of the compound (194.25 g/mol ).

o Fragmentation patterns are likely to involve cleavage of the piperidine ring and loss of small
neutral molecules.
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NMR Spectroscopy Mass Spectrometry
(tH, 13C, 1°F) (Molecular Weight Confirmation)

Structural Elucidation
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Analytical workflow for product characterization.

Potential Biological Activity

Specific biological targets and signaling pathways for 3-Fluoro-4-piperidin-1-yl-phenylamine
have not been reported in the available literature. However, the structural components of the
molecule suggest potential areas of pharmacological interest.

» Piperidine Moiety: The piperidine ring is a common scaffold in a vast array of centrally active
drugs, targeting receptors, ion channels, and enzymes in the central nervous system.

o Fluorinated Aniline: Fluorine substitution is a widely used strategy in drug design to enhance
metabolic stability, improve binding affinity, and alter pharmacokinetic properties. Aniline
derivatives are known to interact with various biological targets.

Given the structural similarities to known bioactive molecules, 3-Fluoro-4-piperidin-1-yl-
phenylamine could potentially interact with targets such as G-protein coupled receptors
(GPCRs), ion channels, or enzymes involved in neurotransmission. For instance, some
piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key
component of the innate immune system implicated in a variety of inflammatory diseases.
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Hypothetical signaling pathway for 3-Fluoro-4-piperidin-1-yl-phenylamine.

Conclusion

3-Fluoro-4-piperidin-1-yl-phenylamine is a compound with potential for further investigation
in drug discovery and development. While experimental data on its physicochemical properties
and biological activity are currently limited, this guide provides a foundational understanding
based on predicted data and the known characteristics of its structural components. Further
experimental work is necessary to fully elucidate its properties and pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical characteristics of 3-Fluoro-4-piperidin-
1-yl-phenylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309705#physicochemical-characteristics-of-3-
fluoro-4-piperidin-1-yl-phenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1309705#physicochemical-characteristics-of-3-fluoro-4-piperidin-1-yl-phenylamine
https://www.benchchem.com/product/b1309705#physicochemical-characteristics-of-3-fluoro-4-piperidin-1-yl-phenylamine
https://www.benchchem.com/product/b1309705#physicochemical-characteristics-of-3-fluoro-4-piperidin-1-yl-phenylamine
https://www.benchchem.com/product/b1309705#physicochemical-characteristics-of-3-fluoro-4-piperidin-1-yl-phenylamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1309705?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

